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Compound of Interest

Compound Name: 3,7-Bis(2-hydroxyethyl)icaritin

Cat. No.: B1263997 Get Quote

CAS Number: 1067198-74-6

A comprehensive overview for researchers,
scientists, and drug development professionals.
This technical guide provides a detailed examination of 3,7-Bis(2-hydroxyethyl)icaritin, a

semi-synthetic derivative of icaritin. This document consolidates critical data on its biochemical

properties, synthesis, and key experimental findings, offering a valuable resource for

professionals in pharmaceutical research and development.

Chemical and Physical Properties
3,7-Bis(2-hydroxyethyl)icaritin is a flavonoid derivative synthesized from icariin, a primary

active component of plants from the Epimedium genus. The introduction of hydroxyethyl groups

at the 3 and 7 positions of the icaritin backbone enhances its pharmacological profile compared

to the parent compound.[1][2]
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Property Value Reference

CAS Number 1067198-74-6 [3][4][5]

Molecular Formula C25H28O8 [3]

Molecular Weight 456.48 g/mol [3]

Purity ≥98% (HPLC) [3]

Appearance Yellow powder [6]

Biological Activity and Mechanism of Action
The primary biological activity of 3,7-Bis(2-hydroxyethyl)icaritin is the potent and selective

inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the

degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3,7-Bis(2-
hydroxyethyl)icaritin leads to an accumulation of cGMP, which in turn activates the nitric

oxide (NO)/cGMP signaling pathway.[1][2] This pathway plays a crucial role in vasodilation.

In Vitro PDE5 Inhibition
In vitro studies have demonstrated that 3,7-Bis(2-hydroxyethyl)icaritin is a highly potent

inhibitor of human recombinant PDE5A1. Its inhibitory activity is comparable to that of sildenafil,

a well-established PDE5 inhibitor.

Compound IC50 (nM) for PDE5A1 Reference

3,7-Bis(2-hydroxyethyl)icaritin 75 [7]

Sildenafil 74 [7]

Icariin (parent compound) 5900 [7]

The data clearly indicates a significant enhancement in inhibitory potency of 3,7-Bis(2-
hydroxyethyl)icaritin against PDE5A1, being approximately 80 times more potent than its

parent compound, icariin.[7] Furthermore, studies have shown that it exhibits high selectivity for

PDE5 over other phosphodiesterase isoforms, such as PDE6 and cAMP-PDE, which is a

desirable characteristic for reducing the potential for side effects.[7]
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Signaling Pathway
The mechanism of action of 3,7-Bis(2-hydroxyethyl)icaritin is centered on the potentiation of

the NO/cGMP signaling pathway.
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NO/cGMP Signaling Pathway and PDE5 Inhibition.

Experimental Protocols
Synthesis of 3,7-Bis(2-hydroxyethyl)icaritin
The following protocol is adapted from the supplementary materials of a peer-reviewed

publication.

Materials:

Icariin (95% purity)

2-Bromoethanol

Anhydrous Potassium Carbonate (K2CO3)

Dry Acetone

Dichloromethane (CH2Cl2)
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Ethanol (EtOH)

Silica gel for flash column chromatography

Procedure:

A suspension of icariin (250 mg, 0.7 mmol), 2-bromoethanol (210 mg, 1.7 mmol), and

anhydrous K2CO3 (240 mg, 1.7 mmol) in dry acetone (75 mL) is prepared in a round-bottom

flask equipped with a magnetic stirrer and a reflux condenser.

The mixture is refluxed for 8 hours with constant stirring.

The hot reaction mixture is then filtered to remove insoluble salts.

The solvent from the filtrate is evaporated under reduced pressure.

The resulting residue is purified by flash column chromatography on silica gel using a mobile

phase of CH2Cl2/acetone (9:1).

The fractions containing the desired product are collected and the solvent is evaporated.

The purified compound is crystallized from ethanol to yield 3,7-Bis(2-hydroxyethyl)icaritin
as a yellow crystalline powder.
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Reaction Setup

Reaction

Workup

Purification

Combine Icariin, 2-Bromoethanol, K2CO3 in Dry Acetone

Reflux for 8 hours

Filter hot reaction mixture

Evaporate solvent

Flash Column Chromatography (Silica gel, CH2Cl2/Acetone 9:1)

Crystallize from Ethanol

3,7-Bis(2-hydroxyethyl)icaritin
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Synthesis Workflow for 3,7-Bis(2-hydroxyethyl)icaritin.

In Vitro PDE5A1 Inhibition Assay
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The following is a generalized protocol based on methodologies for assessing PDE5A1

inhibitors.

Materials:

Human recombinant PDE5A1 enzyme

[3H]-cGMP (radiolabeled substrate)

Unlabeled cGMP

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

3,7-Bis(2-hydroxyethyl)icaritin and other test compounds

Scintillation cocktail and counter

Procedure:

The PDE5A1 enzyme is diluted to the desired concentration in the assay buffer.

Test compounds, including 3,7-Bis(2-hydroxyethyl)icaritin, are prepared in a range of

concentrations.

In a microplate, the enzyme is incubated with the test compounds for a specified pre-

incubation period at a controlled temperature (e.g., 37°C).

The enzymatic reaction is initiated by the addition of a mixture of [3H]-cGMP and unlabeled

cGMP.

The reaction is allowed to proceed for a defined time and is then terminated, often by the

addition of a stop solution (e.g., perchloric acid).

The product of the enzymatic reaction, [3H]-GMP, is separated from the unreacted [3H]-

cGMP using chromatography (e.g., ion-exchange chromatography).

The amount of [3H]-GMP produced is quantified using a scintillation counter.
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The percentage of inhibition for each concentration of the test compound is calculated

relative to a control without any inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Pulmonary Arterial Hypertension (PAH)
The monocrotaline-induced PAH model in rats is a standard preclinical model to evaluate the

efficacy of potential therapeutic agents.

Animals:

Male Wistar or Sprague-Dawley rats

Materials:

Monocrotaline (MCT)

Vehicle for MCT (e.g., saline, adjusted to neutral pH)

3,7-Bis(2-hydroxyethyl)icaritin

Vehicle for test compound administration

Procedure:

PAH is induced in the rats by a single subcutaneous or intraperitoneal injection of

monocrotaline (typically 60 mg/kg).[8][9][10]

The animals are then monitored for the development of PAH over a period of several weeks

(usually 3-4 weeks).

Following the induction of PAH, the rats are treated with 3,7-Bis(2-hydroxyethyl)icaritin or

a vehicle control for a specified duration.

At the end of the treatment period, the efficacy of the compound is assessed by measuring

various parameters, including:
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Right ventricular systolic pressure (RVSP)

Right ventricular hypertrophy (Fulton's index: RV/[LV+S])

Pulmonary artery remodeling (histological analysis)

PAH Induction

Treatment

Efficacy Assessment

Administer Monocrotaline (60 mg/kg) to rats

Monitor for 3-4 weeks for PAH development

Administer 3,7-Bis(2-hydroxyethyl)icaritin or Vehicle

Measure Right Ventricular Systolic Pressure (RVSP) Assess Right Ventricular Hypertrophy (Fulton's Index) Histological Analysis of Pulmonary Arteries

Evaluation of Therapeutic Effect
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In Vivo Experimental Workflow for PAH Model.

Potential Therapeutic Applications
Given its potent PDE5 inhibitory activity, 3,7-Bis(2-hydroxyethyl)icaritin has significant

potential for the treatment of:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1263997?utm_src=pdf-body-img
https://www.benchchem.com/product/b1263997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erectile Dysfunction: By promoting vasodilation in the corpus cavernosum.

Pulmonary Arterial Hypertension: By reducing pulmonary vascular resistance and pressure.

[2]

Conclusion
3,7-Bis(2-hydroxyethyl)icaritin is a promising semi-synthetic flavonoid with potent and

selective PDE5 inhibitory activity. Its efficacy, comparable to sildenafil in in vitro assays, and its

mechanism of action through the NO/cGMP pathway, make it a strong candidate for further

preclinical and clinical development for conditions such as erectile dysfunction and pulmonary

arterial hypertension. The experimental protocols outlined in this guide provide a foundation for

researchers to further investigate the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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